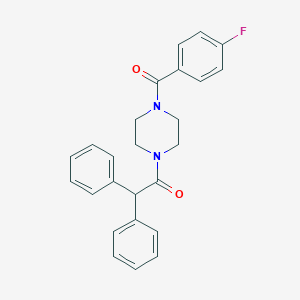![molecular formula C19H23ClN2O2S B248493 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B248493.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine, also known as CESBP, is a chemical compound that has been synthesized for various scientific research applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine is not fully understood. However, it has been proposed that 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine may act as a modulator of certain neurotransmitter receptors in the brain. It has also been suggested that 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine may inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of certain pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has also been found to reduce the activity of certain enzymes involved in the inflammatory response such as COX-2 and iNOS. In addition, 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has been found to exhibit anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been found to exhibit potential pharmacological properties that make it a good lead compound for the development of new drugs. However, 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability. In addition, its exact mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine. One direction is the development of new drugs based on the structure of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine with improved pharmacological properties. Another direction is the study of the exact mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine, which may lead to the identification of new drug targets. In addition, the study of the pharmacokinetics and bioavailability of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine may lead to the development of new drug delivery systems. Finally, the study of the potential toxicity of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine is also an important future direction.
Métodos De Síntesis
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethylbenzylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. The structure of 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has been confirmed by various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has been studied for its potential pharmacological properties such as its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been found to exhibit potential activity against certain types of cancer cells. 1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propiedades
Nombre del producto |
1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylbenzyl)piperazine |
|---|---|
Fórmula molecular |
C19H23ClN2O2S |
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-4-[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23ClN2O2S/c1-2-16-3-5-17(6-4-16)15-21-11-13-22(14-12-21)25(23,24)19-9-7-18(20)8-10-19/h3-10H,2,11-15H2,1H3 |
Clave InChI |
GNZJRCIUOZBXMP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)

![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)
